molecular formula C15H13N3O4S B5532831 N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B5532831
M. Wt: 331.3 g/mol
InChI Key: BCTMSKNXHGDFMI-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a dimethoxyphenyl group. Thiadiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Formation of the Furan Ring: The furan ring is formed by cyclization of a suitable precursor, often involving a dehydration reaction.

    Coupling of the Thiadiazole and Furan Rings: The final step involves coupling the thiadiazole and furan rings through an amide bond formation, typically using a coupling reagent such as EDCI or DCC.

Chemical Reactions Analysis

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: The compound exhibits promising pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide: This compound has a similar thiadiazole core but differs in the substitution pattern on the phenyl ring and the presence of a phenylacetamide group.

    2-(3,4-Dimethoxyphenyl)-N-(4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide): This compound features a spirocyclic structure and exhibits different biological activities compared to the furan-2-carboxamide derivative.

    3,4-Dimethoxyphenylacetonitrile: Although not a thiadiazole derivative, this compound shares the dimethoxyphenyl group and is used as an intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-20-10-6-5-9(8-12(10)21-2)14-17-18-15(23-14)16-13(19)11-4-3-7-22-11/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTMSKNXHGDFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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